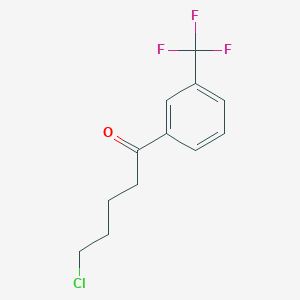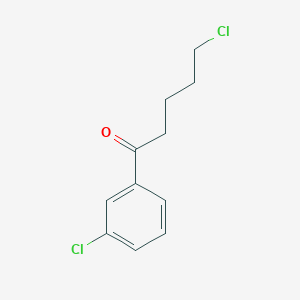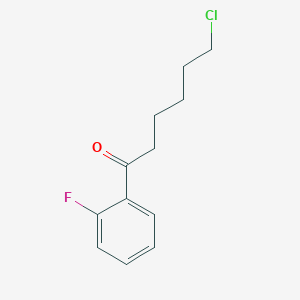
4-(tert-Butyl)-2,6-bis(méthoxyméthyl)phénol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is an organic compound that belongs to the class of phenolic antioxidants. It is characterized by the presence of a tert-butyl group and two methoxymethyl groups attached to a phenol ring. This compound is known for its stability and effectiveness in preventing oxidative degradation, making it valuable in various industrial applications.
Applications De Recherche Scientifique
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in the synthesis of polymers and resins.
Biology: Acts as an antioxidant in biological studies to prevent oxidative damage to cells and tissues.
Medicine: Investigated for its potential therapeutic effects due to its antioxidant properties.
Industry: Employed in the production of cosmetics, drugs, and food packaging to protect against oxidative degradation
Mécanisme D'action
Target of Action
It is structurally similar to 4-tert-butylphenol , which is known to interact with various enzymes and proteins in the body
Mode of Action
4-tert-butylphenol, a structurally similar compound, is known to interact with its targets, leading to various biochemical changes
Biochemical Pathways
It is known that 4-tert-butylphenol can participate in various biochemical reactions, such as the production of epoxy resins and polycarbonate . It is possible that 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol may affect similar pathways, but this requires further investigation.
Result of Action
It is known that 4-tert-butylphenol can cause various physiological changes, such as skin irritation and potential endocrine disruption
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol typically involves the alkylation of phenol with tert-butyl alcohol and formaldehyde in the presence of an acid catalyst. The reaction conditions include:
Temperature: 100-160°C
Catalyst: Sulfonic acid functionalized polymer supported carbon composite solid acid catalyst
Reaction Time: 1 to 5 hours
Pressure: Atmospheric pressure
Industrial Production Methods
Industrial production of 4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol follows similar synthetic routes but on a larger scale. The process ensures high conversion rates and selectivity for the desired product, with efficient recovery and recycling of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine and chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Di-tert-butyl-4-methoxyphenol
- 2,6-Di-tert-butyl-4-methylphenol
- Butylated Hydroxytoluene
- Butylated Hydroxyanisole
Uniqueness
4-(tert-Butyl)-2,6-bis(methoxymethyl)phenol is unique due to its dual methoxymethyl groups, which enhance its solubility and stability compared to other similar phenolic antioxidants. This structural feature makes it particularly effective in applications requiring long-term stability and resistance to oxidative degradation .
Propriétés
IUPAC Name |
4-tert-butyl-2,6-bis(methoxymethyl)phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22O3/c1-14(2,3)12-6-10(8-16-4)13(15)11(7-12)9-17-5/h6-7,15H,8-9H2,1-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHDBJOYDLRRTRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)COC)O)COC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10624933 |
Source


|
| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
421546-91-0 |
Source


|
| Record name | 4-tert-Butyl-2,6-bis(methoxymethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10624933 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Tert-butyl-2,6-bis(methoxymethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B1322181.png)
![Thieno[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1322189.png)
![Methyl thieno[3,2-b]pyridine-2-carboxylate](/img/structure/B1322190.png)
![Furo[2,3-c]pyridine-5-carboxaldehyde](/img/structure/B1322191.png)








